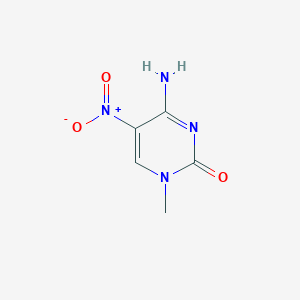

1-Methyl-5-nitrocytosine

Description

Contextualization within Modified Pyrimidine Nucleobases and Their Analogues

1-Methyl-5-nitrocytosine is a derivative of the pyrimidine nucleobase cytosine. Pyrimidines, along with purines, are fundamental components of nucleic acids, DNA, and RNA. Modifications to the standard nucleobases are common in biological systems and are a central focus of chemical and biological research. southasiacommons.netuni-muenchen.deresearchgate.net These modifications can range from simple additions, like the methylation seen in 5-methylcytosine (a crucial epigenetic marker), to more complex alterations. uni-muenchen.deebi.ac.uk

The structure of this compound features two key modifications to the parent cytosine molecule: a methyl group at the N1 position and a nitro group at the C5 position.

N1-Methylation: The addition of a methyl group at the N1 position alters the hydrogen bonding capabilities of the base. In the canonical Watson-Crick base pairing, this position is involved in forming a hydrogen bond with guanine. N1-methylation, therefore, disrupts this standard interaction, making it a valuable tool for studying non-standard nucleic acid structures and interactions. rsc.org

C5-Nitration: The introduction of a nitro group (NO₂) at the C5 position significantly alters the electronic properties of the pyrimidine ring. The nitro group is a strong electron-withdrawing group. This modification makes the nucleobase a useful precursor in synthetic chemistry, as the nitro group can be reduced to an amino group, providing a route to other functionalized pyrimidines like 5-aminocytosine derivatives. cdnsciencepub.comresearchgate.net

The study of such modified pyrimidines is critical for understanding DNA damage, epigenetic regulation, and for developing new therapeutic agents and molecular probes. southasiacommons.netresearchgate.netnih.gov Researchers synthesize and investigate analogues like this compound to explore how specific chemical changes affect molecular interactions, stability, and biological function. rsc.orgnih.gov

| Property | Description |

| Parent Compound | Cytosine |

| Modification 1 | Methyl group (CH₃) at position N1 |

| Modification 2 | Nitro group (NO₂) at position C5 |

| Chemical Class | Modified Pyrimidine Nucleobase |

Significance in Advanced Synthetic Chemistry and Chemical Biology Research

The unique chemical features of this compound make it a significant compound in both synthetic chemistry and chemical biology.

In Advanced Synthetic Chemistry:

The primary utility of this compound in synthetic chemistry lies in its role as a versatile intermediate. The electron-withdrawing nitro group at the C5 position activates the molecule for various chemical transformations.

Precursor to other Nucleobases: Research has shown that this compound can be synthesized from the nitration of 1-methylcytosine. researchgate.net Subsequently, the nitro group can be readily reduced to an amino group (NH₂). This reduction is a key step in the synthesis of 5-amino-1-methylcytosine and its derivatives. cdnsciencepub.comresearchgate.net These amino-pyrimidines are valuable building blocks for creating more complex molecules, including novel heterocyclic systems, potential pharmaceuticals, and purine or pteridine analogues. researchgate.net For instance, one study details the synthesis of N¹-cyclohexylmethyl-5-nitrocytosine, which is then reduced to N¹-cyclohexylmethyl-5-aminocytosine using a palladium on carbon (Pd/C) catalyst and hydrogen gas. cdnsciencepub.com

In Chemical Biology:

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. mdpi.comcnio.es In this context, modified nucleobases like this compound serve as probes to investigate biological processes at the molecular level. nih.gov

Probing Molecular Interactions: By incorporating modified bases into oligonucleotides (short DNA or RNA strands), researchers can investigate the effects of specific modifications on nucleic acid structure, stability, and recognition by enzymes. nih.govrsc.org The N1-methylation prevents standard base pairing, allowing scientists to study alternative DNA structures or protein-DNA interactions where the canonical hydrogen bonding is disrupted.

Development of Functional Nucleic Acids: The synthesis of nucleic acids containing modified bases is a cornerstone of creating functional molecules like aptamers or antisense oligonucleotides. southasiacommons.netrsc.org The unique properties of this compound, particularly after its conversion to other functional groups, can be exploited to fine-tune the binding affinity and specificity of these synthetic nucleic acids. researchgate.netrsc.org For example, the lineage from 5-nitrocytosine and its 1-methyl derivative has been used to synthesize compounds like 8-azaisoguanine derivatives, which are studied for their unique properties. researchgate.net

The synthesis and subsequent reactions of this compound provide a clear example of how organic chemistry enables the creation of precise tools for exploring complex biological questions. nih.govdatapdf.com

| Research Area | Application of this compound |

| Synthetic Chemistry | Intermediate for synthesizing 5-amino-1-methylcytosine and other heterocyclic compounds. cdnsciencepub.comresearchgate.net |

| Chemical Biology | Used as a molecular probe to study non-canonical nucleic acid interactions. researchgate.netnih.gov |

| Chemical Biology | Building block for creating modified oligonucleotides with tailored properties. southasiacommons.netrsc.org |

Propriétés

Numéro CAS |

69100-00-1 |

|---|---|

Formule moléculaire |

C5H6N4O3 |

Poids moléculaire |

170.13g/mol |

Nom IUPAC |

4-amino-1-methyl-5-nitropyrimidin-2-one |

InChI |

InChI=1S/C5H6N4O3/c1-8-2-3(9(11)12)4(6)7-5(8)10/h2H,1H3,(H2,6,7,10) |

Clé InChI |

VKJIHXIKQZCKFZ-UHFFFAOYSA-N |

SMILES |

CN1C=C(C(=NC1=O)N)[N+](=O)[O-] |

SMILES canonique |

CN1C=C(C(=NC1=O)N)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Derivative Chemistry of 1-methyl-5-nitrocytosine

Novel Synthetic Routes to 1-Methyl-5-nitrocytosine

The preparation of this compound can be achieved through several synthetic pathways, including direct synthesis from specific precursors and methylation of the parent compound, 5-nitrocytosine.

Direct Synthesis from Nitroacetonitrile as a Precursor

A direct synthetic route to 3-methyl-5-nitrocytosine, an isomer of this compound, has been developed utilizing nitroacetonitrile as a starting material. researchgate.netcapes.gov.br This method provides a streamlined approach to obtaining the methylated 5-nitrocytosine core structure. The structural confirmation of the resulting nitro compound is crucial and is often verified through comparison with other isomers and by its conversion to known purine and pteridine derivatives. researchgate.netcapes.gov.br

Methylation Strategies for 5-Nitrocytosine

The introduction of a methyl group onto the 5-nitrocytosine scaffold is a common strategy. 5-Nitrocytosine itself can be readily prepared by the nitration of cytosine using fuming nitric acid. cdnsciencepub.com Subsequent alkylation of 5-nitrocytosine can lead to the formation of N1-substituted derivatives. For instance, the reaction of 5-nitrocytosine with an appropriate alkylating agent, such as bromocyclohexylmethane, yields N1-cyclohexylmethyl-5-nitrocytosine. cdnsciencepub.com This highlights the feasibility of introducing various alkyl groups at the N1 position.

| Starting Material | Reagent | Product | Yield |

| Cytosine | Fuming Nitric Acid | 5-Nitrocytosine | 79% cdnsciencepub.com |

| 5-Nitrocytosine | Bromocyclohexylmethane | N1-cyclohexylmethyl-5-nitrocytosine | 47% cdnsciencepub.com |

Derivatization Strategies for this compound Analogues

This compound serves as a key building block for the synthesis of a diverse array of more complex heterocyclic systems, including purines, pteridines, and amino-methylcytosine derivatives.

Conversion into Purine and Pteridine Derivatives

The chemical architecture of this compound lends itself to cyclization reactions to form fused ring systems. Following the reduction of the nitro group to an amino group, the resulting 5-amino-1-methylcytosine can be used to construct purine and pteridine skeletons. researchgate.netcapes.gov.br For example, the conversion of 3-methyl-5-nitrocytosine, after reduction, into 1-methyl-2-pteridone, its 6,7-dimethyl derivative, and 8-hydroxy-3-methyl-2-purinone has been reported. researchgate.netcapes.gov.br

Preparation of Amino-Methylcytosine Derivatives via Nitro Reduction

The reduction of the nitro group is a pivotal step in the derivatization of this compound. This transformation is commonly achieved through catalytic hydrogenation. For instance, N1-cyclohexylmethyl-5-nitrocytosine can be hydrogenated using a palladium on carbon (Pd/C) catalyst to produce N1-cyclohexylmethyl-5-aminocytosine in good yield. cdnsciencepub.com This resulting amino derivative is a valuable intermediate for further functionalization. cdnsciencepub.com Various reducing agents and conditions can be employed for the reduction of nitroarenes to the corresponding anilines, offering a range of options for this synthetic step. mdpi-res.comgoogle.comorganic-chemistry.orgscispace.com

| Starting Material | Reagents | Product | Yield |

| N1-cyclohexylmethyl-5-nitrocytosine | H₂, 10% Pd/C, MeOH/THF | N1-cyclohexylmethyl-5-aminocytosine | 66% cdnsciencepub.com |

N1-Alkylation of 5-Nitrocytosine to Form Substituted Analogues

The N1-alkylation of 5-nitrocytosine provides a direct route to a variety of substituted analogues. This reaction involves the treatment of 5-nitrocytosine with different alkylating agents to introduce diverse functionalities at the N1 position. cdnsciencepub.com This method has been successfully used to synthesize compounds like 1-cyanomethyl- and 1-(4-cyanobutyl)-5-substituted pyrimidines through the alkylation of 5-substituted uracils with the corresponding chloroacetonitrile and 5-chlorovaleronitrile. nih.gov

Phosphorylation to Deoxynucleoside Triphosphates (dNTPs) for Biochemical Studies

The primary methods for synthesizing modified dNTPs include classical chemical phosphorylation of the corresponding nucleoside and enzymatic approaches. nih.gov Chemical synthesis often involves a multi-step process starting from the protected nucleoside. A common strategy is the Yoshikawa procedure, which utilizes phosphoryl chloride in a trialkyl phosphate solvent, or variations thereof. Another approach involves the reaction of the nucleoside with a phosphorylating agent like pyrophosphate in the presence of a condensing agent. mdpi.com

Enzymatic synthesis presents an alternative and often more direct route. nih.gov This method typically employs a series of kinases to sequentially phosphorylate the 5'-hydroxyl group of the deoxynucleoside. For many synthetic nucleosides, cellular kinases can perform this phosphorylation in vivo after administration of the nucleoside analog. google.comgoogle.com In vitro enzymatic synthesis provides greater control and yield of the desired triphosphate.

Once synthesized, these modified dNTPs are utilized in various enzymatic techniques for creating modified DNA. acs.org Key applications include primer extension (PEX) and the polymerase chain reaction (PCR). nih.govacs.org In these methods, a DNA polymerase incorporates the modified nucleotide into a growing DNA strand opposite its complementary base in a template strand.

The choice of DNA polymerase is crucial, as not all polymerases can efficiently accept and incorporate modified dNTPs, especially those with bulky substituents in the major groove. acs.org Thermostable DNA polymerases such as KOD XL, Vent(exo-), and Pwo have demonstrated a tolerance for a range of major-groove modified dNTPs, making them suitable for the synthesis of modified DNA with high fidelity and yield. acs.org The resulting modified DNA can then be used for various biochemical studies, including the investigation of protein-DNA interactions, the development of aptamers and DNA enzymes, and as probes for diagnostic applications. nih.govacs.org For instance, the introduction of a nitro group, as in this compound, could be used to probe the electronic environment of the DNA duplex or to study the effects of electron-withdrawing groups on DNA stability and enzyme recognition.

The successful incorporation of modified dNTPs like 1-methyl-5-nitro-2'-deoxycytidine triphosphate into DNA opens up avenues for detailed biochemical and biophysical characterization. Studies could include analyzing the thermal stability of the modified DNA duplexes, investigating the kinetics of their formation and dissociation, and examining how the modification affects the binding of specific proteins or transcription factors. nih.gov

| Feature | Description | Research Findings |

| Enzymatic Incorporation | Use of DNA polymerases to incorporate modified dNTPs into DNA. | Thermostable DNA polymerases like KOD XL, Vent(exo-), and Pwo are effective in incorporating major-groove modified dNTPs. acs.org |

| Biochemical Applications | Utilization of modified DNA in biological assays. | Modified DNA is used for studying protein-DNA interactions, as diagnostic probes, and in the development of functional nucleic acids like aptamers and DNAzymes. nih.govacs.org |

| Synthesis Methods | Chemical and enzymatic routes to produce modified dNTPs. | Classical chemical triphosphorylation and in vitro enzymatic phosphorylation are common methods. nih.govmdpi.com Aqueous cross-coupling reactions of halogenated dNTPs also provide a route to functionalized triphosphates. nih.govacs.org |

| Incorporation Techniques | Methods to create DNA containing modified nucleotides. | Primer extension (PEX) and Polymerase Chain Reaction (PCR) are standard techniques for generating modified DNA strands. nih.govacs.orgcas.cz |

Chemical Reactivity and Mechanistic Investigations of 1-methyl-5-nitrocytosine

Intramolecular and Intermolecular Transformations

The nitro group at the C-5 position of the pyrimidine ring is a key functional group that can be chemically transformed, primarily through reduction, to open up pathways for further synthesis. The reduction of the 5-nitro group to a 5-amino group is a critical step, converting the nitrocytosine derivative into a reactive intermediate suitable for cyclization reactions. This conversion yields the corresponding 5-aminocytosine derivative, which is a precursor for the synthesis of bicyclic heterocyclic systems like purines and pteridines. researchgate.net

A common method for this reduction is catalytic hydrogenation. For instance, in a related compound, N¹-cyclohexylmethyl-5-nitrocytosine, the nitro group is effectively reduced to an amino group using 10% Palladium on carbon (Pd/C) as a catalyst under a hydrogen gas atmosphere (55 psi). cdnsciencepub.comresearchgate.net The reaction is typically carried out in a mixed solvent system, such as methanol and tetrahydrofuran (MeOH/THF), at room temperature. cdnsciencepub.comresearchgate.net This transformation is generally efficient, with yields of the resulting N¹-cyclohexylmethyl-5-aminocytosine reported to be around 66%. cdnsciencepub.com

Following the reduction to the 5-amino derivative, the newly formed amino group, along with the adjacent amino group at the C-4 position, can participate in cyclization reactions. These reactions are fundamental to building more complex fused-ring systems. For example, the resulting 5-amino-3-methylcytosine can be used to prepare 8-hydroxy-3-methyl-2-purinone as well as 1-methyl-2-pteridone and its dimethyl derivative. researchgate.net The structure of these cyclized products has been rigorously confirmed through comparison with independently synthesized isomers. researchgate.net The facility and outcome of these cyclization reactions can be influenced by the nature of the reactants and the substituent groups present on the pyrimidine ring. researchgate.net

Table 1: Conditions for Nitro Group Reduction

| Starting Material | Reagents | Solvent | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N¹-cyclohexylmethyl-5-nitrocytosine | 10% Pd/C, H₂ | MeOH/THF | 55 psi | N¹-cyclohexylmethyl-5-aminocytosine | 66% | cdnsciencepub.comresearchgate.net |

The pyrimidine nucleus of 5-nitrocytosine derivatives can undergo various substitution and rearrangement reactions. Modifications at the C-5 position are of significant interest for altering the properties of the molecule. researchgate.net While direct substitution on 1-methyl-5-nitrocytosine is not extensively detailed, the chemistry of related pyrimidines provides insight into potential transformations. For instance, the pyrimidine ring system is known to undergo the Dimroth rearrangement, a type of ring isomerization common in heterocyclic chemistry. researchgate.net

In some cases, attempted reactions can lead to unexpected rearrangements. An attempt to convert a derivative of 5-amino-3-methylcytosine (obtained from the reduction of 3-methyl-5-nitrocytosine) into 8-mercapto-3-methyl-2-purinone using carbon disulphide and pyridine resulted in a rearranged product, which was identified as 2-hydroxy-8-mercapto-9-methylpurine through unambiguous synthesis. researchgate.net This highlights the potential for skeletal rearrangements within the pyrimidine and fused-purine systems under certain reaction conditions. Furthermore, the extension of synthetic methods like the Whitehead synthesis, using reactants such as cyanoacetic acid, followed by decarboxylation can also lead to unexpected products like 2-hydroxy-4-methylaminopyrimidine instead of the simple decarboxylated cytosine. researchgate.net

Reduction Chemistry of the Nitro Group and Subsequent Cyclization Pathways

Theoretical and Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) has become a valuable tool for investigating the reaction mechanisms of cytosine derivatives. nih.gov Computational studies provide insights into the electronic structure and energetics of reactants, intermediates, and transition states, which helps in understanding reaction feasibility and selectivity. For cytosine analogues, DFT calculations have been employed to propose plausible mechanistic pathways for various transformations. researchgate.netnih.gov

For example, in the study of a reaction involving 5-methylcytosine (a related compound), DFT calculations were performed at the B3LYP-D3/6-31G(d)//ωB97X-D/6-311++G(d,p) level of theory to support observed reaction selectivity. nih.gov Similarly, for an N¹-cyclohexylmethyl-imidazolocytosine derivative, synthesized from a 5-nitrocytosine precursor, ab initio calculations using a DFT approach with the B3LYP/6–311 + G** basis set were used to determine its energy-minimized structure when interacting with guanine. cdnsciencepub.comresearchgate.net These examples demonstrate the utility of DFT in modeling the behavior of complex pyrimidine systems and their reaction pathways. cdnsciencepub.comresearchgate.netnih.gov

The analysis of transition states and the energetics of reaction pathways provides quantitative understanding of chemical reactivity. DFT calculations are instrumental in this analysis, allowing for the rationalization of observed reaction efficiencies and selectivities. nih.gov

In a study on the functionalization of 5-methylcytosine, DFT calculations and transition state analysis were used to explain the differences in reaction outcomes. nih.gov The calculations showed that the Gibbs free energy change (ΔG) for a key single electron transfer step was a determining factor in selectivity. For instance, the ΔG for the single electron oxidation of thymidine (dT) by a photosensitizer was calculated to be +10.0 kcal/mol greater than that for 5-methylcytosine (5mdC). nih.gov This significant energetic difference indicates that the oxidation is much more favorable for 5mdC, which aligns with the experimental observation of higher reactivity for 5mdC. nih.gov Such computational analysis of the energetics helps to build a detailed picture of the reaction mechanism, identifying the most and least favorable steps in a chemical conversion. nih.gov

Table 2: Calculated Energetics for Electron Transfer

| Substrate | Process | Relative Gibbs Free Energy Change (ΔG) | Computational Method | Reference |

|---|---|---|---|---|

| dT vs. 5mdC | Single Electron Transfer to Triplet Excited Xanthone | +10.0 kcal/mol higher for dT | B3LYP-D3/6-31G(d)//ωB97X-D/6-311++G(d,p) | nih.gov |

Molecular Structure and Electronic Properties: a Theoretical Chemistry Perspective

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing density-functional theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules like 1-methyl-5-nitrocytosine. nih.govrutgers.edunih.govrutgers.edu These methods allow for a detailed analysis of how chemical modifications, such as the introduction of a methyl group at the N1 position and a nitro group at the C5 position, alter the intrinsic properties of the cytosine base. nih.govrutgers.edu

Theoretical studies have systematically explored the effects of various substituents at the C5 position of cytosine. nih.govrutgers.edunih.govrutgers.edu The nitro group at the C5 position is a strong electron-withdrawing group, which significantly influences the electronic properties of the cytosine ring. nih.govrutgers.edu This is in contrast to electron-donating groups, which increase the electron density of the ring.

DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. For this compound, these calculations would reveal a largely planar pyrimidine ring, a common feature of nucleobases. However, the presence of the nitro group can induce minor distortions in the ring geometry. The orientation of the nitro group relative to the cytosine ring is also a critical geometric parameter that can be determined through these calculations.

The electronic structure is described by the distribution of electrons within the molecule, which can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's reactivity. The potent electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The table below, derived from a representative DFT study on C5-substituted cytosines, illustrates the impact of different substituents on the electronic properties of the cytosine ring. While not specific to the N1-methylated form, it provides a clear indication of the expected trends.

| C5 Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| H (Cytosine) | -6.23 | -1.12 | 7.21 |

| CH3 (Methyl) | -6.01 | -0.98 | 7.35 |

| NO2 (Nitro) | -7.14 | -2.88 | 4.17 |

| NH2 (Amino) | -5.55 | -0.71 | 7.89 |

| F (Fluoro) | -6.42 | -1.41 | 5.58 |

This table presents calculated values for C5-substituted cytosine to demonstrate the electronic effect of the nitro group. The presence of a methyl group at the N1 position would further modulate these values.

Computational Analysis of Conformational Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comlasalle.edu For a molecule like this compound, the primary sources of conformational flexibility are the rotation of the methyl group attached to the N1 nitrogen and the nitro group at the C5 position.

Computational methods, such as potential energy surface (PES) scanning, can be employed to explore the conformational landscape. ethz.ch This involves systematically rotating specific dihedral angles and calculating the energy at each step. The results of such an analysis would identify the most stable conformers (energy minima) and the transition states that separate them.

For the methyl group at N1, rotation around the N1-C(methyl) bond is generally associated with a low energy barrier. However, specific orientations may be favored due to subtle steric and electronic interactions with the adjacent carbonyl group and the rest of the pyrimidine ring.

The rotation of the C5-nitro group is of particular interest. The degree of conjugation between the nitro group's π-system and the pyrimidine ring's π-system is dependent on the dihedral angle between the two. A planar arrangement, where the nitro group lies in the same plane as the cytosine ring, would maximize this conjugation. Computational analysis can quantify the energy penalty associated with twisting the nitro group out of this plane. This information is crucial for understanding how the electronic effects of the nitro group are transmitted to the rest of the molecule.

Advanced computational techniques can also simulate the molecule's behavior in different environments, such as in the gas phase or in a solvent, providing a more realistic picture of its conformational preferences. wuxiapptec.com

Theoretical Studies on the Influence of C5 Substituents on Cytosine Electronic Characteristics

A significant body of theoretical research has been dedicated to understanding how substituents at the C5 position of cytosine modulate its electronic characteristics. nih.govrutgers.eduacs.org These studies are fundamental to predicting the reactivity and interaction of modified nucleobases.

The introduction of a substituent at the C5 position can influence the electronic properties of the cytosine ring through both inductive and resonance (mesomeric) effects. The nitro group is a classic example of a group that exerts strong electron-withdrawing effects through both mechanisms.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the C5 carbon atom and, by extension, from the entire pyrimidine ring through the sigma bond framework.

Resonance Effect: The nitro group can participate in resonance with the pyrimidine ring, further delocalizing the pi-electrons and withdrawing electron density.

Theoretical studies quantify these effects by calculating various electronic descriptors. nih.govrutgers.edu These include:

Atomic Charges: Calculating the partial charge on each atom reveals the extent of electron withdrawal from the ring. The atoms of the pyrimidine ring in 5-nitrocytosine are expected to be more positive compared to those in unsubstituted cytosine.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For 5-nitrocytosine, the MEP would show a highly positive (electron-deficient) region around the pyrimidine ring and a highly negative (electron-rich) region around the oxygen atoms of the nitro group.

Frontier Molecular Orbitals (HOMO-LUMO): As mentioned earlier, electron-withdrawing substituents like the nitro group significantly lower the energies of both the HOMO and the LUMO. acs.org The lowering of the LUMO energy is particularly pronounced, indicating an increased electrophilicity of the molecule.

Interactions with Biological Macromolecules: Insights into Molecular Recognition

Nucleic Acid Interactions and Recognition Mechanisms

The presence of 5-nitrocytosine (NitroC) within a DNA strand alters its fundamental physicochemical properties, which in turn affects its interaction with complementary strands and DNA-processing enzymes.

Research into "pseudo-complementary" DNA aims to create synthetic nucleic acids that are largely free of the secondary structures that can impede hybridization assays, such as those used in microarrays. nih.govoup.com The goal is to replace standard bases with analogs that form weak or mismatched pairs with each other but can still be recognized by probes. researchgate.net

5-Nitrocytosine (NitroC) was investigated as a candidate for such systems. nih.govoup.comresearchgate.net In hybridization assays designed to test its pairing properties, NitroC demonstrated an unexpectedly strong pairing interaction with cytosine (C). nih.govoup.comresearchgate.net This characteristic makes it less suitable for generating "structure-free" DNA, where the objective is to minimize stable interactions between the modified bases within a single strand. nih.gov While it was explored alongside other analogs, its strong pairing affinity was a significant drawback for this specific application. nih.govoup.com

| Analog Interaction | Finding | Implication for Pseudo-Complementary DNA |

| 5-Nitrocytosine (NitroC) with Cytosine (C) | Pairs too strongly in hybridization assays. nih.govoup.comresearchgate.net | Unsuitable for creating "structure-free" DNA, as it does not sufficiently destabilize secondary structures. nih.gov |

| Goal of Pseudo-Complementary DNA | Generate readily hybridizable, structure-free targets for oligonucleotide probes. nih.govoup.com | Improve performance of applications like oligonucleotide microarrays. researchgate.net |

For a modified base to be useful in enzymatic synthesis of altered DNA, its corresponding deoxynucleoside triphosphate (dNTP) must be an effective substrate for DNA polymerases. The dNTP of 5-nitrocytosine was prepared and evaluated as a substrate for both T7 and Phi29 DNA polymerases that had been modified to lack proofreading (editor) function. nih.govoup.comresearchgate.net

The studies found that the 5-nitrocytosine dNTP (dNitroCTP) supported robust primer extension, indicating that these polymerases could efficiently incorporate the analog into a growing DNA strand. nih.govoup.comresearchgate.net This is a critical property for any analog intended for the enzymatic generation of modified DNA. researchgate.net Phi29 DNA polymerase, in particular, is known for its high processivity and strand-displacement activity, making it a valuable tool for various amplification techniques. yeasenbio.combiorxiv.org The ability of these enzymes to accept dNitroCTP demonstrates its compatibility with the polymerase active site.

| Enzyme | Substrate | Result | Reference |

| T7 DNA Polymerase (lacking editor function) | 5-nitrocytosine dNTP | Supported robust primer extension | nih.govoup.comresearchgate.net |

| Phi29 DNA Polymerase (lacking editor function) | 5-nitrocytosine dNTP | Supported robust primer extension | nih.govoup.comresearchgate.net |

Secondary structure in single-stranded DNA, such as hairpins and loops, can block access for short oligonucleotide probes, significantly hindering hybridization-based analyses. oup.comresearchgate.net The concept of "structure-free" DNA involves using modified bases to eliminate these structures, thereby making the entire strand accessible for hybridization. nih.govoup.com

5-Nitrocytosine was one of several highly destabilizing analogs of guanine and cytosine screened for this purpose. nih.govoup.com The strategy involves replacing standard G-C pairs, which are a primary source of stability in secondary structures, with analogs that interact weakly. researchgate.net While the enzymatic incorporation of 5-nitrocytosine was successful, its tendency to pair too strongly with other bases, particularly cytosine, undermined its potential for creating a truly "structure-free" DNA target. nih.govoup.comresearchgate.net Consequently, other analogs like 7-nitro-7-deazahypoxanthine and 2-thiocytosine showed greater promise in achieving a nearly structure-free DNA state. nih.gov

Evaluation as a Substrate for DNA Polymerases (e.g., T7, Phi29)

Enzymatic Recognition and Processing at the Molecular Level

The recognition of a modified base by enzymes is governed by the precise geometry and electronic environment of the enzyme's active site. The nitro group at the C5 position of the cytosine ring is a significant modification that can alter these interactions.

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine, a key epigenetic mark in gene regulation. mdpi.comresearchgate.netfrontiersin.org The catalytic mechanism involves the enzyme flipping the target cytosine out of the DNA helix and into its active site pocket. oup.com This recognition is highly specific to the cytosine base.

The introduction of analogs with modifications at the C5 position can profoundly interfere with DNMT activity. aacrjournals.org For example, some 5-halogenated cytosine derivatives can mimic 5-methylcytosine and lead to incorrect methylation of other sites, while oxidation of the methyl group on 5-methylcytosine prevents methylation by DNMT1. aacrjournals.org Cytosine analogs can act as inhibitors of DNMTs, either by forming covalent traps with the enzyme or by non-covalently blocking the active site. oup.commdpi.com

While direct studies on 1-Methyl-5-nitrocytosine's interaction with DNMTs are not detailed in the provided sources, the presence of the bulky and highly electronegative nitro group at the C5 position—the site of methylation—would be expected to sterically and electronically hinder the enzymatic process. It could prevent the proper positioning of the base within the catalytic pocket or interfere with the nucleophilic attack that initiates the methylation reaction. oup.com The N1-methyl group would further alter the hydrogen bonding face of the base within the major groove, potentially affecting the initial recognition of the DNA duplex by the enzyme before base flipping occurs.

Computational and theoretical modeling are powerful methods for investigating the interactions between a ligand, such as a modified nucleoside, and an enzyme's active site. researchgate.net Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can be used to predict the geometry, stability, and electronic properties of ligand-enzyme complexes. researchgate.netnih.gov

In the context of DNMTs or DNA polymerases, theoretical modeling can be employed to understand how an analog like 5-nitrocytosine fits into the binding pocket. researchgate.net Such models can calculate the binding energy and analyze the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the analog and the amino acid residues of the enzyme. nih.govresearchgate.net For example, modeling could predict whether the nitro group at the C5 position creates unfavorable steric clashes or electrostatic interactions within the DNMT active site, thereby explaining an inhibitory effect. These computational approaches allow for a systematic investigation of how different modifications on the cytosine ring influence enzymatic recognition and processing, corroborating experimental findings and guiding the design of new functional analogs. researchgate.netresearchgate.net

Molecular Recognition by DNA Methyltransferases (DNMTs) and Related Enzymes

Computational Studies of Intermolecular Forces and Hydrogen Bonding

Computational chemistry provides a powerful lens through which the intricate dance of molecular interactions can be observed at an atomic level. For this compound, these in silico methods, particularly molecular docking and dynamics simulations, are invaluable for predicting and analyzing its binding behavior with biological macromolecules such as proteins and nucleic acids. These studies illuminate the nature of the intermolecular forces at play and offer a detailed picture of the hydrogen bonding networks that are crucial for molecular recognition.

While direct molecular docking and dynamics simulation studies specifically targeting this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from computational analyses of closely related analogs. These studies, in conjunction with the known physicochemical properties imparted by the 1-methyl and 5-nitro substitutions, allow for informed predictions about its interaction profile.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential binding sites and estimating the strength of the interaction. Following docking, molecular dynamics (MD) simulations can be employed to observe the behavior of the complex over time, providing a more dynamic and realistic view of the interaction by accounting for the flexibility of both the ligand and the target biomolecule. nih.gov

A computational study on a related derivative, N¹-cyclohexylmethyl-5-nitrocytosine, provides a pertinent example. cdnsciencepub.com In this research, energy-minimized structures were calculated to understand its interaction with guanine. cdnsciencepub.com Such studies are foundational for predicting how this compound might engage with guanine residues within a DNA or RNA structure. The 1-methyl group on the cytosine ring is known to influence the conformational preferences and hydrogen bonding capabilities of the nucleobase.

The 5-nitro group, being strongly electron-withdrawing, significantly alters the electronic landscape of the cytosine ring. This modification can influence stacking interactions within nucleic acids and modulate the hydrogen bonding potential of the exocyclic amino group and the ring nitrogens. In the context of protein-nucleic acid interactions, these modifications can be critical. For instance, the presence of a methyl group at the 5-position of cytosine (5-methylcytosine) is a key epigenetic marker recognized by specific protein domains, often involving hydrophobic interactions and weak C-H···O hydrogen bonds. nih.gov While a nitro group is different from a methyl group, its steric and electronic influence would undoubtedly impact the binding affinity and specificity of interacting proteins.

The table below summarizes the key computational techniques and their relevance to studying the interactions of this compound.

| Computational Technique | Purpose | Predicted Insights for this compound Interactions |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a receptor. | Identification of potential binding pockets in proteins (e.g., enzyme active sites) or specific locations within nucleic acid grooves. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. nih.gov | Provides information on the stability of the complex, conformational changes upon binding, and the dynamic nature of intermolecular interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method combining the accuracy of quantum mechanics for a small region (e.g., the ligand and active site) with the efficiency of molecular mechanics for the larger system. | Detailed analysis of electronic effects, reaction mechanisms (if any), and the precise nature of hydrogen bonds and other non-covalent interactions. |

Hydrogen bonds are the cornerstone of molecular recognition in biological systems, dictating the specificity of interactions between ligands and their macromolecular targets. wikipedia.org The unique arrangement of hydrogen bond donors and acceptors on this compound, conferred by its constituent groups, defines its potential interaction patterns.

In the context of nucleic acids, the standard Watson-Crick base pairing of cytosine with guanine involves three hydrogen bonds. The introduction of a 5-nitro group can significantly alter this canonical interaction. Research on 5-nitrocytosine has shown it to be a highly destabilizing analog when incorporated into DNA, suggesting that its hydrogen bonding with guanine is perturbed. oup.com A computational study on N¹-cyclohexylmethyl-5-nitrocytosine interacting with guanine indicated the potential for an additional, albeit elongated, hydrogen bond between the exocyclic amide and the O⁶ of guanine. cdnsciencepub.com This suggests that while the canonical pairing might be disrupted, alternative hydrogen bonding schemes could emerge.

When interacting with proteins, the hydrogen bonding potential of this compound would be critical for its binding affinity and specificity. The nitro group's oxygen atoms can act as hydrogen bond acceptors, while the exocyclic amino group provides hydrogen bond donors. The 1-methyl group, while not a classical hydrogen bond donor or acceptor, influences the electronic distribution and steric environment, which in turn affects the strength and geometry of nearby hydrogen bonds.

The table below details the potential hydrogen bonding interactions of this compound.

| Functional Group | Potential Role in Hydrogen Bonding | Interacting Partner in Biomolecules (Examples) |

| Exocyclic Amino Group (-NH₂) | Donor | Carbonyl oxygen atoms in protein backbones; Phosphate oxygen atoms in nucleic acids; Oxygen or nitrogen atoms in amino acid side chains (e.g., Asp, Glu, Asn, Gln). |

| Ring Nitrogen (N3) | Acceptor | Amide protons in protein backbones; Hydroxyl or amino groups in amino acid side chains (e.g., Ser, Thr, Lys, Arg). |

| Nitro Group (-NO₂) | Acceptor | Hydroxyl or amino groups in amino acid side chains; Water molecules mediating protein-ligand interactions. |

| Carbonyl Group (C2=O) | Acceptor | Amide protons in protein backbones; Hydroxyl or amino groups in amino acid side chains. |

The precise geometry and stability of these hydrogen bonding networks are what computational simulations aim to elucidate. By identifying the key residues in a protein's binding site or the specific nucleobases in a nucleic acid sequence that form stable hydrogen bonds with this compound, researchers can understand the basis of its molecular recognition and potential biological activity.

Advanced Analytical Methodologies for Research on 1-methyl-5-nitrocytosine

High-Resolution Mass Spectrometry for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique for the precise determination of a compound's elemental composition. alevelchemistry.co.uknih.gov Unlike low-resolution mass spectrometry, which provides mass-to-charge (m/z) ratios as nominal integers, HRMS measures m/z values to four or five decimal places. alevelchemistry.co.uk This high accuracy allows for the confident assignment of a unique molecular formula to an observed mass, distinguishing it from other potential isobaric compounds. msu.educhromatographyonline.com

The technique operates by ionizing the sample molecules and separating the resulting ions based on their mass-to-charge ratio in a mass analyzer. msu.edu The high resolution achieved by advanced analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, enables the calculation of a compound's exact mass, which is then compared to the theoretical mass calculated from its elemental formula. chromatographyonline.com A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed structure. chromatographyonline.com

In the study of substituted nitrocytosine derivatives, HRMS is critical for confirming successful synthesis and modification. For instance, research on N¹-cyclohexylmethyl-5-nitrocytosine, a closely related analogue, demonstrates the power of this method. Using positive-mode electrospray ionization (ESI), researchers were able to verify the molecular formula with exceptional accuracy. The analysis detected both the sodium adduct of the single molecule ([M+Na]⁺) and the dimer ([2M+Na]⁺), with the experimentally found masses matching the calculated theoretical masses almost perfectly. cdnsciencepub.com

| Ion Species | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| [M+Na]⁺ | 275.1120 | 275.1120 | C₁₁H₁₆N₄O₃ |

| [2M+Na]⁺ | 527.2343 | 527.2338 | C₂₂H₃₂N₈O₆ |

This level of precision in mass measurement is vital for unambiguously confirming the identity and elemental composition of 1-Methyl-5-nitrocytosine, ensuring that the correct product has been synthesized before proceeding with further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed atomic-level structure of a molecule in solution. ethernet.edu.etnih.gov It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which absorb radiofrequency energy at characteristic frequencies when placed in a strong magnetic field. libretexts.org The resulting spectrum provides information on the chemical environment (chemical shift), connectivity (spin-spin coupling), and spatial proximity of atoms, allowing for the complete elucidation of a molecule's covalent structure. nih.govmdpi.com

For a molecule like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental.

¹H NMR provides information about the number and types of hydrogen atoms. The chemical shift of each proton signal indicates its electronic environment, while the signal's splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR reveals the number and types of carbon atoms in the molecule's skeleton.

In studies of the related compound N¹-cyclohexylmethyl-5-nitrocytosine, both ¹H and ¹³C NMR were used to confirm its structure. cdnsciencepub.com The ¹H NMR spectrum showed distinct signals for the proton on the pyrimidine ring, the protons on the cyclohexyl group, and the methylene bridge connecting them, with multiplicities confirming their connectivity. cdnsciencepub.com Similarly, the ¹³C NMR spectrum displayed unique resonances for each carbon atom, from the ring carbons to those in the cyclohexyl substituent. cdnsciencepub.com

| Spectrum | Chemical Shift (δ, ppm) | Description of Signal |

|---|---|---|

| ¹H NMR | 8.70 (s, 1H) | H6 proton on the pyrimidine ring |

| 7.81 (br, s, 1H) | Amine proton (NH₂) | |

| 6.37 (br, s, 1H) | Amine proton (NH₂) | |

| 3.77 (d, J = 7.2 Hz, 2H) | Methylene protons (-CH₂-) adjacent to N1 | |

| 1.96–1.68 (m, 7H) | Cyclohexyl protons | |

| 1.33–0.96 (m, 6H) | Cyclohexyl protons | |

| ¹³C NMR | 175.7, 153.0, 150.1 | Pyrimidine ring carbons |

| 129.9, 128.5, 118.7 | Pyrimidine ring carbons | |

| 58.0 | Methylene carbon (-CH₂-) | |

| 36.9 | Cyclohexyl methine carbon (-CH-) | |

| 30.4 | Cyclohexyl methylene carbons | |

| 26.1 | Cyclohexyl methylene carbons | |

| 25.4 | Cyclohexyl methylene carbons |

s = singlet, d = doublet, m = multiplet, br = broad, J = coupling constant

Applying these NMR techniques to this compound would similarly allow for precise structural confirmation. The position of the methyl group at the N1 position and the nitro group at the C5 position could be unequivocally assigned based on the chemical shifts and the absence of coupling for the singlet methyl signal. Furthermore, two-dimensional (2D) NMR experiments can be employed to establish through-bond and through-space correlations, providing definitive proof of the molecular architecture and enabling studies of its binding interactions with other molecules.

Electrochemical Methods for Adsorption and Redox Characterization

Electrochemical methods are powerful for investigating the interfacial behavior and redox properties of molecules. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can characterize how a compound adsorbs onto an electrode surface and detail its electron transfer reactions. researchgate.net

Research on 5-nitrocytosine, the parent compound of this compound, has shown that it possesses a high affinity for self-association at electrode surfaces. researchgate.netresearchgate.net Studies using a hanging mercury drop electrode revealed that 5-nitrocytosine adsorbs over a wide pH range (2.5 to 9.5). researchgate.net More significantly, under acidic and neutral conditions (up to pH 7.1), it can form a highly ordered, monomolecular compact film through a process known as two-dimensional (2D) condensation. researchgate.netresearchgate.net This self-assembly is driven by forces such as hydrogen bonding and other short-range interactions. researchgate.net The stability and formation of these condensed layers are influenced by factors like pH, temperature, and the composition of the electrolyte. researchgate.net

| Condition | Observed Phenomenon | Notes |

|---|---|---|

| pH 2.5 to 9.5 | Adsorption | The molecule shows affinity for the electrode surface over a broad pH range. |

| pH ≤ 7.1 | 2D Condensation | A self-assembled, compact monolayer forms on the electrode surface. |

| Variable pH and Temperature | Multiple Condensed Layer Types | Three different types of condensed films were identified depending on conditions. |

In addition to adsorption, the redox characteristics of this compound are of significant interest, primarily due to the electroactive nitro group (-NO₂). The electrochemical reduction of a nitro group on a heterocyclic system typically proceeds irreversibly, involving multiple electrons and protons to form the corresponding amino group (-NH₂). nih.gov For example, studies on a related compound, 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide, showed that in an acidic aqueous medium, the nitro group undergoes a six-electron reduction to form the amine. nih.gov In aprotic solvents like DMF, the reduction occurs in distinct, sequential steps. nih.gov A similar multi-electron reduction pathway is expected for this compound, and its specific reduction potential would provide key insights into its electronic properties and potential reactivity.

Future Directions and Emerging Research Avenues for 1-methyl-5-nitrocytosine

Development of 1-Methyl-5-nitrocytosine as Chemical Probes for DNA Modifications

The epigenetic landscape of DNA is dynamically shaped by modifications such as methylation, which plays a crucial role in gene expression. nih.gov Aberrant DNA methylation patterns are hallmarks of numerous diseases, including cancer. nih.govplos.org This has spurred the development of chemical probes to study and interfere with the proteins that "read" these epigenetic marks, such as the Methyl-CpG Binding Domain (MBD) proteins. nih.govchemrxiv.org

Researchers are designing and synthesizing novel chemical compounds, including modified nucleosides and CpG dimers, to interact with these reader proteins. nih.govchemrxiv.org For instance, studies have focused on modifying 5-methylcytosine at the N4 position to create compounds that can disrupt the interaction between MBD2 and methylated DNA. nih.govchemrxiv.org The rationale is that such probes can elucidate the mechanisms of gene repression and potentially lead to new therapeutic strategies. nih.gov

The unique structure of this compound makes it an intriguing candidate for development as a chemical probe. The nitro group at the C5 position significantly alters the electronic properties of the pyrimidine ring, potentially influencing its interactions with DNA binding proteins. oup.com Research into related compounds, such as 5-nitrocytosine (NitroC), has shown that this modification can be highly destabilizing when incorporated into a DNA duplex. oup.com This property could be exploited to probe DNA repair mechanisms or to act as a selective inhibitor for specific DNA-protein interactions.

Future research will likely involve incorporating this compound into synthetic oligonucleotides to test their ability to:

Bind to and modulate the activity of DNA methyltransferases and demethylases (TET enzymes). plos.org

Act as specific ligands for DNA methylation reader proteins, potentially disrupting downstream signaling pathways. nih.govchemrxiv.org

Serve as tools for targeted DNA methylation, where a probe could guide methylation machinery to specific gene promoters. mdpi.com

The development of such probes requires a multidisciplinary approach, combining organic synthesis to create the modified nucleosides with biochemical and cellular assays to validate their function. nih.gov

| Probe Development Strategy | Target Protein/Process | Potential Application | Supporting Research |

| Modified CpG Dinucleotides | Methyl-CpG Binding Domain 2 (MBD2) | Disrupting MBD2-DNA complex to study gene repression. | nih.govchemrxiv.org |

| Methylated DNA Probes | DNA Methyltransferases (DNMTs) | Inducing site-specific DNA methylation to control gene expression. | mdpi.com |

| Oxidized/Deaminated 5mC Analogs | DNA Glycosylases | Probing DNA repair pathways and epigenetic reprogramming. | plos.org |

Integration of Advanced Computational Approaches for Structure-Function Relationship Elucidation

Understanding how the specific chemical features of this compound influence its behavior within a biological system is paramount. Advanced computational methods are becoming indispensable tools for elucidating these complex structure-function relationships. nih.gov Quantum chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP4), can provide deep insights into the molecule's properties. nih.gov

Computational studies on similar cytosine analogues have already demonstrated their power. For example, DFT calculations have been used to determine the energy-minimized structures of modified cytosines interacting with guanine, revealing details of hydrogen bonding and stability. cdnsciencepub.com Such analyses are crucial for predicting how this compound might pair with other bases within a DNA helix and how its presence might alter the local DNA structure.

Future computational research on this compound is expected to focus on:

Conformational Analysis: Determining the preferred conformations of the nucleoside and the rotational barriers of the methyl and nitro groups, which can influence its interaction with enzymes. nih.gov

Molecular Docking: Simulating the binding of this compound-containing DNA into the active sites of enzymes like DNA polymerases, methyltransferases, and repair glycosylases. This can predict whether the modified base will be recognized, incorporated, or excised.

Electronic Structure Calculations: Quantifying the effect of the nitro group on the base's electron distribution, ionization potential, and hydrogen bonding capabilities, which are key determinants of its pairing specificity and mutagenic potential. oup.com

These computational approaches, when combined with experimental data, will accelerate the rational design of this compound-based tools and therapeutics.

| Computational Method | Research Question | Example Application | Reference |

| Density Functional Theory (DFT) | How does the modification affect base pairing? | Calculating the energy-minimized structure of a modified cytosine-guanine pair. | cdnsciencepub.com |

| Quantum Chemistry (HF, MP2) | What are the stable conformations and rotational barriers? | Investigating internal methyl group rotations in substituted toluenes. | nih.gov |

| Molecular Dynamics (MD) | How does the modification affect DNA helix stability? | Simulating nucleic acid duplexes to observe structural changes over time. | N/A |

| Molecular Docking | Does the modified base fit into an enzyme's active site? | Predicting the interaction of drug candidates with protein targets. | N/A |

Exploration in Synthetic Biology for Engineering Modified Nucleic Acid Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems. cbd.intembopress.org A key frontier in this field is the expansion of the genetic alphabet and the engineering of nucleic acids with novel properties. mdpi.com Modified nucleosides like this compound are prime candidates for incorporation into these engineered systems to create "xeno-nucleic acids" (XNAs) with enhanced capabilities. academie-sciences.fr

The introduction of modified bases can bestow nucleic acids with desirable traits, such as increased resistance to nuclease degradation, which is crucial for in vivo applications like antisense therapy. mdpi.combeilstein-journals.org For example, oligonucleotides modified with N-methylguanidine-bridged nucleic acids (GuNA[Me]) bearing 5-methylcytosine have shown excellent biophysical properties for such applications. beilstein-journals.org Similarly, the modifications present in this compound could be used to fine-tune the stability and functional properties of synthetic DNA and RNA constructs.

Emerging research avenues in this area include:

Creating Orthogonal Genetic Systems: Engineering DNA polymerases that can selectively recognize and incorporate this compound triphosphate into a growing DNA strand. google.com This would allow for the creation of a semi-synthetic organism with an expanded genetic code.

Developing Novel Aptamers and DNAzymes: Using libraries of oligonucleotides containing this compound in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) processes to generate aptamers (nucleic acid-based binders) or DNAzymes (catalytic DNA) with novel binding specificities or catalytic functions. mdpi.com The unique chemistry of the nitro-group could enable interactions not possible with canonical bases.

Engineering Gene-Regulatory Circuits: Incorporating this compound into synthetic gene circuits to act as a specific regulatory element. For instance, a gene could be designed to be "on" or "off" only in the presence of a specific protein that recognizes the modified base, adding a new layer of control to the system.

The integration of this compound into synthetic biology promises to expand the toolkit available to engineers for creating robust and sophisticated biological systems for applications in medicine, energy, and materials science. cbd.intembopress.org

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1-methyl-5-nitrocytosine, and how should they be applied?

- Methodology : UV-Vis spectroscopy is critical due to pH-dependent absorption maxima. For example, in 3N HCl, maxima occur at 254 nm (ε = 9,780) and 335 nm (ε = 10,940) . At pH 12, a distinct maximum at 333 nm (ε = 19,290) indicates deprotonation . Pair with NMR to resolve ambiguities in tautomeric forms (e.g., differentiation of amino vs. imino groups using proton-decoupled experiments) .

- Experimental Design : Conduct pH titrations (e.g., 3N HCl, pH 5.35, pH 12) to monitor spectral shifts. Validate purity via elemental analysis (e.g., C: 37.33%, H: 4.40%, N: 17.62%) .

Q. How can synthetic routes to this compound be optimized for reproducibility?

- Methodology : Use stepwise nitration and methylation protocols. For example, nitration of cytosine derivatives followed by methylamine substitution under controlled pH (e.g., alkaline conditions for nucleophilic attack at C-6) .

- Validation : Monitor intermediates via TLC and confirm final product identity via melting point comparison (if available) and FTIR for nitro group detection (~1520 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodology : Assess hydrolytic stability under varying pH. For instance, in alkaline conditions (pH > 10), degradation via nucleophilic substitution at C-6 is observed, requiring storage in acidic buffers (pH ≤ 5) .

- Data Interpretation : Use HPLC to quantify degradation products (e.g., 5-nitrocytosine) over time .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound influence its reactivity in nucleophilic environments?

- Methodology : Combine computational chemistry (DFT calculations) with experimental pKa determinations. The "acidic pKa" (10.57 ± 0.03) corresponds to deprotonation of the 4-amino group, while methylation at N1 alters tautomer prevalence .

- Contradiction Analysis : Compare NMR chemical shifts (e.g., δ ~8.5 ppm for NH2 groups) with computed tautomeric populations to resolve discrepancies between predicted and observed reactivity .

Q. What mechanistic insights explain the pH-dependent spectral shifts of this compound?

- Methodology : Correlate UV-Vis data with protonation states. At pH 12, the 333 nm peak corresponds to the deprotonated enolate form, while acidic conditions favor the neutral species (254 nm) .

- Advanced Validation : Use time-resolved spectroscopy to track transient species during pH transitions .

Q. How can computational models predict the regioselectivity of nitration in methylated cytosine derivatives?

- Methodology : Apply molecular electrostatic potential (MEP) maps to identify electron-deficient sites. For this compound, nitration at C5 is favored due to electron-withdrawing effects of the methyl group .

- Data Synthesis : Validate predictions with synthetic yields (e.g., >80% regioselectivity for C5 nitration under HNO3/H2SO4) .

Q. What experimental and theoretical approaches resolve contradictions in reported pKa values for nitro-substituted pyrimidines?

- Methodology : Re-evaluate pKa measurements using potentiometric titrations with ionic strength corrections. For example, 1-methyl-4-dimethylamino-5-nitro-2-oxopyrimidine has a pKa of 9.04 ± 0.05, conflicting with earlier assumptions about amino group acidity .

- Contradiction Analysis : Cross-reference NMR data (e.g., absence of NH2 signals in D2O) with computational hydration models to identify measurement artifacts .

Methodological Frameworks

Q. How should researchers design meta-analyses to address heterogeneity in physicochemical data for nitroaromatics?

- Guidance : Apply the I² statistic to quantify variability across studies (e.g., I² > 50% indicates substantial heterogeneity in pKa or spectral data) . Use random-effects models to account for between-study variance .

Q. What criteria ensure rigorous formulation of research questions for nitro-substituted heterocycles?

- Guidance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "How does methylation at N1 alter the electronic properties of 5-nitrocytosine?" addresses novelty and mechanistic relevance .

Data Presentation Standards

- Tables : Include raw UV-Vis absorption coefficients (ε) and pH conditions to enable reproducibility .

- Figures : Highlight spectral shifts across pH ranges (e.g., overlay plots at 254 nm and 333 nm) . Avoid overloading with chemical structures; prioritize data clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.